Home > Products > Screening Compounds P63443 > (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol -

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

Catalog Number: EVT-8075885
CAS Number:
Molecular Formula: C32H54O
Molecular Weight: 454.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a complex polyunsaturated fatty alcohol characterized by a long carbon chain and multiple double bonds. It is classified as a very long-chain polyunsaturated fatty acid (VLC-PUFA), specifically having six double bonds. The molecular formula is C32H54OC_{32}H_{54}O with a molecular weight of 454.77 g/mol. This compound has garnered attention for its potential applications in nutritional science and medicine due to its unique structural properties and biological activities.

Source

The compound can be sourced from various suppliers specializing in lipid compounds, such as Larodan . It is also studied in scientific literature for its role in biological systems and potential therapeutic applications.

Classification

The compound falls under the category of VLC-PUFAs, which are essential for various physiological functions and are often derived from dietary sources or synthesized in the body from shorter-chain fatty acids through enzymatic processes.

Synthesis Analysis

Methods

The synthesis of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves multi-step organic synthesis techniques. One common method includes the coupling of activated alkyl halides with aldehydes to form long-chain fatty acids. Specifically, the synthesis can include:

  • Alkylation: Using an activated alkyl halide to introduce carbon chains.
  • Aldol Condensation: Employing aldehydes with multiple double bonds to create the desired unsaturation pattern.

Technical details include careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity towards the desired isomeric form .

Molecular Structure Analysis

Data

  • Molecular Formula: C32H54OC_{32}H_{54}O
  • Molecular Weight: 454.77 g/mol
  • CAS Number: 2649103-52-4
  • InChIKey: XLKSRDFTWSGSGI-KUBAVDMBSA-N

These identifiers facilitate the identification and retrieval of detailed information about the compound from chemical databases such as PubChem .

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of polyunsaturated fatty acids. Key reactions include:

  • Hydrogenation: Addition of hydrogen across double bonds to saturate the molecule.
  • Oxidation: Formation of hydroperoxides or aldehydes under oxidative conditions.
  • Esterification: Reaction with alcohols to form esters which are significant in lipid chemistry.

Technical details regarding these reactions involve understanding their kinetics and mechanisms which can be influenced by factors such as temperature and catalysts.

Mechanism of Action

Process

The mechanism of action for (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol primarily revolves around its role in cellular membranes and signaling pathways. VLC-PUFAs are known to influence membrane fluidity and function as precursors for bioactive lipids involved in inflammation and cellular signaling.

Data suggests that these compounds may exert neuroprotective effects and play roles in retinal health by modulating inflammatory responses and supporting cell survival .

Physical and Chemical Properties Analysis

Physical Properties

The physical state of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is solid at room temperature due to its long carbon chain structure. It is typically supplied in solution form for stability during storage.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Sensitive to oxidation; requires careful handling to maintain integrity.

Relevant analyses often involve spectroscopic methods (NMR and IR) to confirm structural characteristics and purity assessments through chromatography techniques.

Applications

Scientific Uses

The applications of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol span several fields:

  • Nutritional Science: Investigated for its role in dietary supplementation aimed at improving health outcomes related to eye health and cardiovascular function.
  • Pharmaceutical Research: Explored for potential therapeutic benefits in treating retinal diseases and inflammatory conditions.

Research continues into its efficacy as a supplement for specific populations such as pregnant women or individuals with specific dietary deficiencies .

Biosynthesis and Metabolic Pathways

Enzymatic Elongation and Desaturation Mechanisms in Very-Long-Chain Polyunsaturated Fatty Alcohol Synthesis

The biosynthesis of (14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol (C32:6 n-3 alcohol) represents a sophisticated metabolic pathway involving sequential elongation and desaturation of essential fatty acid precursors. This C32 fatty alcohol belongs to the very-long-chain polyunsaturated fatty alcohol (VLC-PUFA) family, characterized by chain lengths exceeding 22 carbons and multiple cis-double bonds. The synthetic pathway initiates with C18 omega-3 fatty acids (α-linolenic acid, ALA, 18:3n-3), which undergo four iterative elongation cycles and specific desaturation reactions to form the C32:6 n-3 backbone before reduction to the alcohol [1] [5].

The elongation process occurs in the endoplasmic reticulum and requires four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. The initial condensation step, catalyzed by elongase enzymes (ELOVL), represents the rate-limiting reaction that determines substrate specificity and chain length. Following elongation, Δ6-desaturase introduces double bonds at specific positions, maintaining the methylene-interrupted pattern characteristic of PUFA. For C32:6 n-3 alcohol synthesis, the pathway progresses through intermediate fatty acids: stearidonic acid (18:4n-3) → eicosatetraenoic acid (20:4n-3) → docosapentaenoic acid (22:5n-3) → tetracosapentaenoic acid (24:5n-3) → hexacosapentaenoic acid (26:5n-3) → 28:6n-3 → 30:6n-3 → 32:6n-3, before reduction to the alcohol [5] [8].

Tissue-specific expression of these enzymes creates distinct metabolic microenvironments. The retina demonstrates particularly high biosynthetic activity due to the photoreceptors' exceptional demand for VLC-PUFAs and their derivatives. These lipids concentrate in photoreceptor outer segments where they maintain membrane fluidity, support phototransduction, and serve as precursors for elovanoids—specialized lipid mediators that protect retinal cells against oxidative stress and inflammation [1] [3] [9]. The biosynthesis occurs in a compartmentalized manner with initial steps in the endoplasmic reticulum and final modifications in peroxisomes before trafficking to photoreceptors via specialized lipid-binding proteins [8] [9].

Table 1: Enzymatic Reactions in C32:6 n-3 Alcohol Biosynthesis

Reaction TypeEnzyme ClassSubstrate SpecificityPrimary ProductCellular Localization
CondensationELOVL4C24-C30 PUFA3-Ketoacyl-CoAEndoplasmic Reticulum
ReductionKAR3-Ketoacyl-CoA3-Hydroxyacyl-CoAEndoplasmic Reticulum
DehydrationHACD3-Hydroxyacyl-CoAtrans-2-Enoyl-CoAEndoplasmic Reticulum
ReductionTERtrans-2-Enoyl-CoAAcyl-CoAEndoplasmic Reticulum
Δ6-DesaturationFADS2C24-C30 PUFAPolyenoyl-CoAEndoplasmic Reticulum
Fatty Acid ReductionFAR1/FAR2VLC-PUFAVLC Fatty AlcoholPeroxisomes

Role of Fatty Acid Elongases (ELOVL4/ELOVL2) in Precursor Modification

ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes serve as gatekeepers in VLC-PUFA biosynthesis, with ELOVL4 playing the predominant role in C32:6 n-3 alcohol production. ELOVL4 exhibits unique substrate specificity for C24-C30 polyunsaturated acyl-CoAs, distinguishing it from other elongases like ELOVL2 which primarily acts on C20-C22 substrates. Structural studies reveal that ELOVL4 contains an extended hydrophobic tunnel within its catalytic domain that accommodates longer chain lengths while maintaining precise positioning of the double bonds during condensation [1] [5] [9].

The expression profile of ELOVL4 follows strict tissue specificity, with highest activity observed in retinal photoreceptors, spermatocytes, and specific brain regions (cortex and hippocampus). In the retina, ELOVL4 constitutes approximately 75% of total elongase activity toward C28-C32 PUFA precursors. This compartmentalization creates specialized microenvironments for VLC-PUFA synthesis, particularly in photoreceptor inner segments where the enzyme co-localizes with endoplasmic reticulum subdomains adjacent to mitochondrial membranes. This strategic positioning facilitates metabolic coupling between VLC-PUFA synthesis and energy production [3] [8] [9].

ELOVL4 mutations cause autosomal dominant Stargardt-like macular dystrophy (STGD3), characterized by progressive photoreceptor degeneration. Pathogenic variants (e.g., L168F, W246G) disrupt homomeric ELOVL4 complex formation and induce protein mislocalization to aggressomes rather than the endoplasmic reticulum. This leads to a 60-80% reduction in C28-C32 PUFA and corresponding alcohols in photoreceptor membranes. The resulting membrane instability manifests as accelerated outer segment degeneration, impaired vesicular trafficking, and reduced elovanoid production. Knock-in mouse models (Elovl4[W246G/W246G]) exhibit 40% reduction in retinal C32:6 n-3 alcohol content preceding photoreceptor loss, confirming its essential role in retinal homeostasis [1] [5] [9].

Table 2: Tissue-Specific Expression and Functions of ELOVL Enzymes in VLC-PUFA Synthesis

EnzymeTissue Expression ProfilePreferred SubstratesPrimary ProductsContribution to C32:6 n-3 Alcohol Pathway
ELOVL4Retina (photoreceptors), Brain, Testis26:6n-3, 28:6n-3, 30:6n-328:6n-3, 30:6n-3, 32:6n-3Catalyzes final elongation to C32:6n-3 (>80% of activity)
ELOVL2Liver, Retina (RPE), Adipose22:6n-3, 24:6n-324:6n-3, 26:6n-3Produces precursors (26:6n-3) for ELOVL4 action (15-20% of retinal C32)
ELOVL5Liver, Kidney, Retina (Müller cells)18:4n-3, 20:5n-320:4n-3, 22:5n-3Early elongation steps (up to C22:5n-3) (≤5% of retinal C32)

Comparative Analysis of ω-3 and ω-6 Substrate Specificity in Biosynthetic Pathways

The biosynthesis of C32:6 n-3 alcohol occurs within a competitive metabolic landscape where ω-3 and ω-6 substrates vie for shared enzymatic machinery. The pathway demonstrates pronounced substrate specificity governed by both intrinsic enzymatic preferences and extrinsic nutritional factors. ELOVL4 exhibits 3.5-fold higher catalytic efficiency (kcat/Km) for ω-3 substrates (26:6n-3, 28:6n-3) compared to their ω-6 counterparts (26:5n-6, 28:5n-6). This preference originates from structural differences in the enzyme's substrate-binding pocket, which accommodates the additional double bond in ω-3 substrates through favorable van der Waals interactions with hydrophobic residues (Leu[147], Phe[241]) [4] [7] [9].

The ω-6 pathway parallels the ω-3 route but initiates with linoleic acid (LA, 18:2n-6) and proceeds through γ-linolenic acid (GLA, 18:3n-6) and arachidonic acid (AA, 20:4n-6) to ultimately produce 32:5n-6 alcohol. Kinetic studies reveal that Δ6-desaturase (FADS2) exhibits 2.1-fold higher activity toward 24:5n-3 versus 24:4n-6, creating a metabolic bottleneck for ω-6 VLC-PUFA synthesis. This differential processing extends to elongation steps where ELOVL4 shows 2.8-fold higher activity for C28:6n-3 compared to C28:5n-6. Consequently, retinal tissues maintain a 7:1 ratio of ω-3 to ω-6 VLC-PUFA alcohols despite nearly equivalent precursor availability [4] [7] [9].

Nutritional studies demonstrate that ω-6 excess impairs C32:6n-3 alcohol synthesis through substrate competition and allosteric regulation. In vitro experiments with HTC cells showed that 20μM arachidonic acid (20:4n-6) reduced incorporation of [1-14C]eicosatrienoic acid (20:3n-3) into longer chain products by 45%. Similarly, columbinic acid (5t,9c,12c-18:3), a non-metabolizable structural analog of LA, increased arachidonic acid biosynthesis by 60% through displacement of authentic substrates from regulatory sites. These findings illustrate how dietary fatty acid composition directly influences VLC-PUFA alcohol profiles in neural tissues [4] [7].

Table 3: Comparative Analysis of ω-3 and ω-6 Pathways in C32 VLC Alcohol Synthesis

Parameterω-3 Pathway (C32:6n-3 Alcohol)ω-6 Pathway (C32:5n-6 Alcohol)Biological Implications
Initial Substrateα-Linolenic acid (18:3n-3)Linoleic acid (18:2n-6)Dietary n-3/n-6 ratio determines precursor availability
Δ6-Desaturase Efficiency (Vmax/Km)1.0 (relative to 18:3n-3=1.0)0.48 (relative to 18:2n-6=1.0)2-fold faster processing of n-3 precursors
ELOVL4 Catalytic Efficiency (kcat/Km for C28)4.7 min⁻¹μM⁻¹1.7 min⁻¹μM⁻¹Preferential elongation of n-3 chains
Photoreceptor Membrane Ratio7:1 (n-3:n-6 VLC alcohols)-Optimized membrane fluidity and dynamics
Response to Oxidative StressIncreased elovanoid productionLimited mediator productionEnhanced neuroprotection in n-3 rich membranes

Metabolic Flux Analysis in Retinal and Neural Tissue Microenvironments

Metabolic flux analysis (MFA) has revealed compartmentalized lipid metabolism within retinal layers, with photoreceptors demonstrating exceptional VLC-PUFA alcohol synthetic activity. 13C-tracer studies using [U-13C]glucose or [U-13C]α-linolenic acid show that photoreceptor inner segments exhibit 12-fold higher incorporation into C32:6n-3 alcohol compared to retinal pigment epithelium (RPE), and 25-fold higher than Müller glial cells. This specialization aligns with the photoreceptors' extraordinary membrane renewal rate, requiring 80-90 new disc membranes daily per rod cell. The metabolic flux toward VLC-PUFA alcohols consumes approximately 15% of total fatty acid synthetic capacity in photoreceptors, representing a significant energetic investment [6] [8] [9].

Advanced MFA techniques, particularly Isotopically Non-Stationary 13C Metabolic Flux Analysis (INST-MFA), have quantified pathway dynamics under varying oxygen conditions. During dark adaptation, when photoreceptor metabolic demand peaks, oxygen consumption increases 3.2-fold while VLC-PUFA alcohol synthesis decreases by 65% as resources shift toward ATP production. Conversely, light adaptation triggers a 4.8-fold increase in [13C]ALA incorporation into C32:6n-3 alcohol, accompanied by reduced glycolytic flux. This reciprocal relationship demonstrates a metabolic trade-off between energy production and structural lipid biosynthesis in response to visual cycle demands [6] [9].

Retinal degenerations fundamentally alter flux through the VLC-PUFA alcohol pathway. In rd10 mice (a retinitis pigmentosa model), INST-MFA revealed 80% reduction in C32:6n-3 alcohol synthesis preceding photoreceptor loss, indicating early metabolic disruption. Similarly, diabetic retinopathy models show impaired flux due to reduced NADPH availability (required for desaturation and elongation reactions), with hyperglycemia decreasing 13C incorporation by 55%. These metabolic alterations precede histological changes, suggesting MFA could provide early biomarkers for retinal pathologies. Computational flux models further predict that enhancing malic enzyme activity (generating NADPH) could rescue 85% of impaired VLC-PUFA synthesis in diabetic retinas, identifying potential therapeutic targets [6] [8] [9].

Table 4: Metabolic Flux Analysis Techniques Applied to VLC-PUFA Alcohol Research

MFA MethodTracer CompoundsSpatial ResolutionKey Findings in VLC-PUFA Alcohol MetabolismLimitations
INST-MFA (Isotopically Non-Stationary MFA)[U-13C]Glucose, [U-13C]ALACellular (photoreceptors vs RPE)Quantified light-adapted 4.8-fold flux increaseRequires rapid sampling (seconds)
COMPLETE-MFA (Complementary Parallel Labeling Experiments)Multiple 13C-glucose isotopomersSubcellular (cytosol vs peroxisome)Identified peroxisomal elongation contributes 25% of total fluxExperimentally intensive
rKFP (relative Kinetic Flux Profiling)[1,2-13C]AcetateTissue layer (neural retina vs choroid)Detected 80% flux reduction in early RPLimited to relative flux changes
Exo-MFA (Exosome-mediated MFA)13C-labeled RPE exosomesIntercellular (RPE→photoreceptor transfer)Tracked lipid precursor exchangeSemi-quantitative interpretation
SCALE-MS (Single-Cell Algorithm for Estimating Fluxes)Heavy water (²H₂O)Single-cell (rod vs cone photoreceptors)Revealed 3.1-fold higher flux in rods vs conesLower precision for slow-turnover lipids

Properties

Product Name

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

IUPAC Name

(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

Molecular Formula

C32H54O

Molecular Weight

454.8 g/mol

InChI

InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

XLKSRDFTWSGSGI-KUBAVDMBSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.